7-Bromo-8-methylpyrido[2,3-b]pyrazine
Overview
Description
7-Bromo-8-methylpyrido[2,3-b]pyrazine is a heterocyclic compound belonging to the pyrido[2,3-b]pyrazine family. It is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the pyrido[2,3-b]pyrazine ring. This compound has a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine typically involves the bromination of 8-methylpyrido[2,3-b]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methylpyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-8-methylpyrido[2,3-b]pyrazine, while reduction with NaBH4 can produce this compound derivatives .
Scientific Research Applications
7-Bromo-8-methylpyrido[2,3-b]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrido[2,3-b]pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-6-methylpyrido[2,3-b]pyrazine
- 8-Bromo-7-methylpyrido[2,3-b]pyrazine
- 7-Chloro-8-methylpyrido[2,3-b]pyrazine
Uniqueness
7-Bromo-8-methylpyrido[2,3-b]pyrazine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
7-bromo-8-methylpyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMPZQRVWVAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC=CN=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652841 | |
Record name | 7-Bromo-8-methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116605-69-7 | |
Record name | 7-Bromo-8-methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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